molecular formula C17H27N3O5 B13256244 tert-Butyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate

tert-Butyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate

Cat. No.: B13256244
M. Wt: 353.4 g/mol
InChI Key: XXOAJSMEGBVXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate is a multifunctional compound featuring:

  • A tert-butyl ester group at the propanoate backbone.
  • A free amino group at position 2 of the propanoate.
  • A 3-hydroxy group on the propanoate, enhancing hydrophilicity.
  • A pyridin-3-yl moiety substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 6.

This compound is structurally tailored for applications in medicinal chemistry, particularly as a protected intermediate in peptide synthesis or drug development. The Boc groups serve to stabilize reactive amino functionalities during synthetic processes .

Properties

Molecular Formula

C17H27N3O5

Molecular Weight

353.4 g/mol

IUPAC Name

tert-butyl 2-amino-3-hydroxy-3-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoate

InChI

InChI=1S/C17H27N3O5/c1-16(2,3)24-14(22)12(18)13(21)10-7-8-11(19-9-10)20-15(23)25-17(4,5)6/h7-9,12-13,21H,18H2,1-6H3,(H,19,20,23)

InChI Key

XXOAJSMEGBVXKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CN=C(C=C1)NC(=O)OC(C)(C)C)O)N

Origin of Product

United States

Preparation Methods

Route 1: Sequential Synthesis via Nucleophilic Aromatic Substitution and Protection

Step 1: Synthesis of the Pyridine Core

  • Starting Material: 3-Hydroxypyridine or 3-chloropyridine derivatives.
  • Reaction: Nucleophilic aromatic substitution (SNAr) with amino groups, typically using ammonia or amines, to introduce amino functionalities at the 6-position.
  • Conditions: Elevated temperature (around 100-150°C) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Step 2: Protection of Amino Groups

  • Reagent: Boc anhydride (Boc2O) with a base such as triethylamine (TEA).
  • Outcome: Selective Boc protection of amino groups to prevent undesired side reactions during subsequent steps.

Step 3: Functionalization of the Hydroxypropanoate Backbone

  • Approach: Synthesis of the hydroxypropanoate fragment via asymmetric addition or esterification.
  • Method: Use of chiral auxiliaries or enantioselective catalysis to introduce stereochemistry at the 3-position.
  • Coupling: The protected pyridine derivative is coupled with the hydroxypropanoate via amide bond formation, typically employing coupling reagents like HATU or EDCI in the presence of a base such as DIPEA.

Advantages:

  • Modular approach allows for stepwise optimization.
  • Compatibility with various protecting groups.

Limitations:

  • Multiple steps increase complexity.
  • Requires careful control of reaction conditions to prevent side reactions.

Route 2: Direct Coupling of Protected Aminopyridine with Hydroxypropanoate

Step 1: Synthesis of Boc-Protected Aminopyridine

  • Similar to Route 1, starting from 3-hydroxypyridine derivatives, protected with Boc groups.

Step 2: Activation of Hydroxypropanoate

  • Conversion of hydroxypropanoate to its activated ester form, such as an NHS ester or using carbodiimide coupling agents.

Step 3: Coupling Reaction

  • The activated hydroxypropanoate is reacted with the Boc-protected amino pyridine to form the desired amide linkage.

Advantages:

  • Fewer steps compared to the sequential approach.
  • Suitable for scale-up due to simplified process.

Limitations:

  • Possible regioselectivity issues during activation.
  • Need for rigorous purification to remove unreacted starting materials.

Route 3: Use of Solid-Phase Synthesis Techniques

  • Employing solid-phase peptide synthesis (SPPS) methodologies, attaching the pyridine core to a resin, followed by stepwise addition of protecting groups and functionalization.
  • Suitable for library synthesis and high-throughput screening.

Advantages:

  • Streamlined purification.
  • High reproducibility.

Limitations:

  • Less flexible for complex modifications.
  • Requires specialized equipment.

Reaction Conditions and Reagents Summary

Step Reagents Solvent Temperature Notes
Nucleophilic substitution Ammonia or amines DMF/DMSO 100-150°C Regioselective substitution at pyridine ring
Protection Boc2O, TEA DCM or Dioxane Room temp Selective Boc protection
Esterification Chiral catalysts or auxiliaries Toluene or dichloromethane Reflux Stereoselective backbone formation
Coupling HATU/EDCI, DIPEA DMF or DCM Room temp to 40°C Amide bond formation

Stereochemistry and Regioselectivity Control

  • Use of chiral catalysts or auxiliaries during hydroxypropanoate synthesis ensures stereochemical fidelity.
  • Regioselectivity in pyridine functionalization is achieved by controlling reaction conditions and protecting groups.
  • Protecting groups like Boc prevent undesired reactions at amino sites during coupling steps.

Data Tables and Comparative Analysis

Method Number of Steps Yield Range Purity Scale Suitability Key Advantages Limitations
Sequential Nucleophilic Substitution 3-4 50-70% High Laboratory scale Modular, flexible Multi-step, time-consuming
Direct Coupling 2-3 60-75% High Medium scale Fewer steps Regioselectivity issues
Solid-Phase Synthesis 4+ 55-70% Very high Small to medium Purity, automation Equipment needed

Summary of Literature and Patent Data

  • The synthesis strategies align with methods reported in patents and chemical syntheses literature, emphasizing protection/deprotection cycles, regioselective functionalization, and coupling reactions.
  • The choice of route depends on the desired scale, purity, and available resources.
  • The literature underscores the importance of protecting groups, especially Boc, in managing amino functionalities during complex syntheses.

Chemical Reactions Analysis

tert-Butyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The Boc group serves as a protecting group for the amino group, preventing unwanted reactions during synthesis. The compound can be deprotected to reveal the free amino group, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Compound Name (CAS No.) Molecular Formula Substituents on Pyridine Amino Group Protection Melting Point/Decomposition Similarity Score Reference
Target Compound C₁₈H₂₇N₃O₅ 6-Boc-amino 2-amino (unprotected) N/A - -
methyl 2-(di-Boc-amino)-3-(5-hydroxypyridin-2-yl)propanoate (N/A) C₂₀H₂₉N₃O₇ 5-hydroxy 2-amino (di-Boc) 163 °C (decomp.) -
tert-Butyl (6-bromopyridin-3-yl)carbamate (218594-15-1) C₁₀H₁₃BrN₂O₂ 6-bromo Boc-protected N/A 0.73
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (323578-38-7) C₁₂H₁₈N₂O₃ 6-hydroxymethyl Boc-protected N/A 0.82
tert-Butyl 2-amino-3-hydroxy-3-{6-[methyl(isopropyl)amino]pyridin-3-yl}propanoate (2059939-68-1) C₁₆H₂₇N₃O₃ 6-methyl(isopropyl)amino 2-amino (unprotected) N/A -
Key Observations:

Amino Protection: The target compound has an unprotected 2-amino group on the propanoate, unlike the di-Boc-protected analog in , which may reduce steric hindrance and enhance reactivity in downstream reactions. The Boc group on the pyridine (6-position) distinguishes it from bromo or hydroxymethyl-substituted analogs .

Pyridine Substituents: Bromo (CAS 218594-15-1) and hydroxymethyl (CAS 323578-38-7) substituents alter electronic properties and solubility. The Boc-amino group in the target compound introduces steric bulk and hydrogen-bonding capacity.

Biological Activity

Tert-butyl 2-amino-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate is a complex organic compound with potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a linear formula of C₁₂H₁₈N₄O₄ and is characterized by the presence of a pyridine ring and multiple functional groups, which contribute to its biological activity. The IUPAC name reflects its structural complexity, indicating the presence of tert-butoxycarbonyl groups that are significant in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyridine Derivative : Utilizing reactions involving tert-butoxycarbonyl protection.
  • Coupling Reactions : Employing coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.
  • Deprotection Steps : Removing protecting groups to yield the final product.

The detailed synthetic routes can vary but generally follow established protocols for amine and carboxylic acid coupling reactions .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have been shown to enhance the efficacy of antibiotics against resistant bacterial strains such as E. coli. The mechanism involves increasing membrane permeability and inhibiting efflux pumps, which are critical for bacterial resistance .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in various cancer cell lines, including colon and gastric cancer cells. The proposed mechanism includes induction of apoptosis and disruption of cell cycle progression .

Case Studies

StudyFindings
Study A Examined antimicrobial effects against E. coliShowed a significant reduction in MIC (Minimum Inhibitory Concentration) when combined with standard antibiotics .
Study B Investigated anticancer activity on colon cancer cellsFound that the compound inhibited cell growth by inducing apoptosis .
Study C Analyzed membrane permeabilization effectsConfirmed that structural modifications enhance the ability to disrupt bacterial membranes .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Enhances permeability of bacterial membranes, allowing antibiotics to enter more effectively.
  • Efflux Pump Inhibition : Blocks mechanisms that bacteria use to expel drugs, thereby increasing drug retention within the cell.
  • Apoptosis Induction : Triggers programmed cell death in cancer cells through various signaling pathways.

Q & A

Basic: How can the stereochemical integrity of the tertiary alcohol and amino groups in this compound be preserved during synthesis?

Methodological Answer:
The stereochemistry of the tertiary alcohol and amino groups is critical for biological activity or downstream reactivity. To preserve stereochemical integrity:

  • Use chiral catalysts (e.g., asymmetric hydrogenation catalysts) or enantioselective reagents during key steps like hydroxylation or amination.
  • Employ orthogonal protecting groups (e.g., tert-butoxycarbonyl (Boc) for amines) to minimize racemization under acidic/basic conditions .
  • Monitor stereochemistry using chiral HPLC or polarimetry, with validation via X-ray crystallography if intermediates crystallize .

Basic: What analytical techniques are recommended to confirm the purity and structural identity of this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Analyze chemical shifts for the pyridine ring (δ ~7–8 ppm), tert-butyl groups (δ ~1.3 ppm), and hydroxy/amino protons (broad signals). Coupling constants can confirm stereochemistry .
  • HPLC-MS: Use reverse-phase chromatography with a C18 column and MS detection to verify molecular ion peaks and detect impurities (e.g., de-Boc byproducts) .
  • FT-IR: Confirm the presence of carbonyl groups (Boc: ~1680–1720 cm⁻¹) and hydroxyl stretches (~3200–3500 cm⁻¹) .

Basic: How does the Boc-protected pyridine moiety influence solubility and stability during storage?

Methodological Answer:

  • Solubility: The Boc group enhances lipophilicity, favoring solubility in organic solvents (e.g., DCM, THF). Aqueous solubility is limited; use DMSO for biological assays .
  • Stability: Store at ≤-20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Degradation products (e.g., free amine) can be monitored via TLC or HPLC .

Advanced: How can computational reaction path search methods optimize the synthesis of this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model key steps (e.g., Boc deprotection, hydroxylation) and identify transition states. This predicts regioselectivity and stereochemical outcomes .
  • Machine Learning: Train models on existing pyridine derivative reaction data to predict optimal conditions (e.g., solvent, catalyst) for coupling reactions involving the 3-aminopyridine subunit .
  • Feedback Loops: Integrate experimental results (e.g., failed coupling attempts) into computational workflows to refine reaction pathways iteratively .

Advanced: How to resolve contradictions between theoretical and experimental yields in the coupling of the pyridine and propanoate subunits?

Methodological Answer:

  • Mechanistic Analysis: Perform kinetic studies (e.g., variable-time HPLC) to identify rate-limiting steps. Competing side reactions (e.g., epimerization, Boc cleavage) may reduce yields .
  • Isotopic Labeling: Use ¹⁵N-labeled amino groups or deuterated solvents to trace reaction pathways and detect intermediates via MS/NMR .
  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus nonpolar alternatives (toluene) to balance reactivity and stability of intermediates .

Advanced: What strategies enable selective functionalization of the pyridine ring without disrupting the Boc-protected amino group?

Methodological Answer:

  • Directed C-H Activation: Use transition-metal catalysts (Pd, Ru) with directing groups (e.g., the existing amino group) to achieve regioselective C–H arylation or halogenation .
  • Protection-Deprotection: Temporarily protect the Boc group with acid-labile tert-butyl ethers during pyridine functionalization, followed by mild acidic deprotection .
  • Electrophilic Aromatic Substitution: Leverage the electron-donating Boc-amino group to direct electrophiles (e.g., nitration, sulfonation) to specific positions on the pyridine ring .

Basic: What are the recommended protocols for handling hygroscopic or light-sensitive intermediates in this compound’s synthesis?

Methodological Answer:

  • Hygroscopic Intermediates: Use anhydrous solvents (distilled over molecular sieves) and conduct reactions under inert atmosphere (glovebox/Schlenk line) .
  • Light Sensitivity: Shield reaction vessels with aluminum foil or amber glassware. Monitor degradation via UV-vis spectroscopy at λmax for pyridine (~250–270 nm) .

Advanced: How to design a continuous-flow reactor for scalable synthesis of this compound?

Methodological Answer:

  • Modular Design: Separate Boc protection, coupling, and deprotection steps into distinct flow modules to minimize intermediate isolation .
  • Residence Time Optimization: Use microreactors with controlled temperature/pressure to enhance mixing and reduce side reactions (e.g., epimerization) .
  • In-Line Analytics: Integrate FT-IR or UV detectors for real-time monitoring of key intermediates, enabling dynamic adjustment of flow rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.